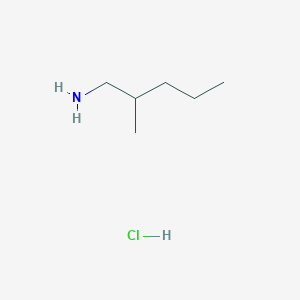

2-Methylpentan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methylpentan-1-amine hydrochloride is a chemical compound with the molecular formula C6H15N.ClH . It has a molecular weight of 137.65 . The IUPAC name for this compound is 2-methylpentan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for 2-Methylpentan-1-amine hydrochloride is 1S/C6H15N.ClH/c1-3-4-6(2)5-7;/h6H,3-5,7H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Methylpentan-1-amine hydrochloride is a powder . The compound’s storage temperature is room temperature .Scientific Research Applications

Carbon Dioxide Capture

CO2 Capture Enhancement Using Amine Solvents

2-Methylpentan-1-amine hydrochloride, as part of novel amine solvent blends, has been shown to significantly enhance the efficiency of CO2 capture processes. Research comparing blends of MDEA with 1,5-diamino-2-methylpentane (DA2MP) against traditional solvents demonstrated higher CO2 capture efficiency, absorption rates, and mass transfer coefficients, suggesting a cost-effective and energy-efficient approach to CO2 capture from industrial sources (Nwaoha, Tontiwachwuthikul, & Benamor, 2019). Similarly, the solubility and absorption properties of carbon dioxide in aqueous solutions of DA2MP highlight its potential for improved CO2 capture technologies (Azhgan, Farsi, & Eslamloueyan, 2016).

Material Science

Formation of Protected Gold Nanoparticles

The use of amines, including 2-methyl aniline (closely related to 2-Methylpentan-1-amine), in the synthesis of gold nanoparticles showcases their role as reductants and stabilizers. These compounds facilitate the formation of a robust shell around the gold core, rendering it inert to various reactive agents. This process underlines the importance of such amines in creating functional nanomaterials with potential applications in catalysis, electronics, and medicine (Subramaniam, Tom, & Pradeep, 2005).

Organic Synthesis

Synthesis of Medical Intermediates

The synthesis of 2-alkoxypentan-3-amine hydrochloride compounds from ethyl lactate and halogenated hydrocarbon showcases the role of 2-Methylpentan-1-amine hydrochloride in producing medical intermediates. These compounds are valuable for their applications in pharmaceuticals, demonstrating the versatility of 2-Methylpentan-1-amine hydrochloride in organic synthesis (Zhang Ping-rong, 2009).

Safety and Hazards

The safety information for 2-Methylpentan-1-amine hydrochloride indicates that it is a hazardous substance. It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds such as methylphenidate have been shown to act as norepinephrine and dopamine reuptake inhibitors (ndris) .

Biochemical Pathways

Ndris like methylphenidate have a dose-related effect on receptor stimulation, where higher doses increase norepinephrine (ne) and dopamine (da) efflux throughout the brain, which can result in impaired cognition and locomotor-activating effects .

Result of Action

Similar compounds have been shown to reduce movement, impulsivity, and increase cognitive function including sustained attention and working memory .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methylpentan-1-amine hydrochloride. For instance, the presence of copper has been shown to potentiate the smell of sulfur-containing, metal-coordinating odorants . This suggests that environmental factors such as the presence of certain metals could potentially influence the action of 2-Methylpentan-1-amine hydrochloride.

properties

IUPAC Name |

2-methylpentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-3-4-6(2)5-7;/h6H,3-5,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQCFFCWRHMUIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115151-95-6 |

Source

|

| Record name | 2-methylpentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2780219.png)

![2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2780221.png)

![4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2780222.png)

![2-[[(E)-2-Phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide](/img/structure/B2780223.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide](/img/structure/B2780229.png)

![N-(4-Chlorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2780230.png)

![5-((2-Bromophenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2780234.png)

![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B2780238.png)

![4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2780242.png)